molecular formula C15H10N2O2 B8292419 6-Nitro-2-phenylquinoline

6-Nitro-2-phenylquinoline

Cat. No. B8292419
M. Wt: 250.25 g/mol
InChI Key: QGJPWQJZBMPMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-2-phenylquinoline is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitro-2-phenylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2-phenylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Nitro-2-phenylquinoline

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

6-nitro-2-phenylquinoline

InChI

InChI=1S/C15H10N2O2/c18-17(19)13-7-9-15-12(10-13)6-8-14(16-15)11-4-2-1-3-5-11/h1-10H

InChI Key

QGJPWQJZBMPMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-nitroquinoline (10.5 g, 50.4 mmol) (Byoung S. L. et al. Heterocycles. 1998, 48.12, 65), phenylboronic acid (7.4 g, 60.4 mmol), palladium dichloride bis(triphenylphosphine) (0.70 g, 1.01 mmol) and barium hydroxide (38.1 g, 0.121 mol) in 200 ml of anhydrous THF are stirred at 65° C. for 20 hours. The mixture is diluted with water, extracted with CH2Cl2 and evaporated, and the residue is chromatographed on silica gel (1/1 hexane/ethyl acetate). Yield: 7.8 g (62%); IR (KBr): 3475, 3357, 1592, 1479 cm−1.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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